REACTION_CXSMILES
|
C(OC(=O)[CH:5]([C:14]#[N:15])[C:6]([CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7])C>CS(C)=O.O>[CH:8]1([C:6](=[O:7])[CH2:5][C:14]#[N:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:1.2|
|
Name
|
2-cyano-3-cyclohexyl-3-oxo-propionic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)C1CCCCC1)C#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ether and 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)C(CC#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |